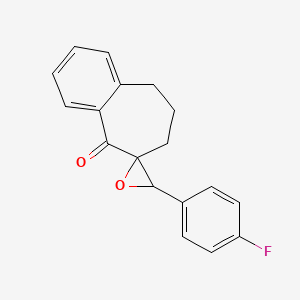

2-(4-Fluorobenzylidene)-1-benzosuberone epoxide

Description

2-(4-Fluorobenzylidene)-1-benzosuberone epoxide is a synthetic chalcone analogue characterized by a benzosuberone backbone modified with a 4-fluorobenzylidene substituent and an epoxide functional group. Chalcone derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and mitochondrial-modulating properties . The epoxide group introduces strain and electrophilicity, making the compound a candidate for covalent binding to cellular macromolecules.

Properties

IUPAC Name |

3'-(4-fluorophenyl)spiro[8,9-dihydro-7H-benzo[7]annulene-6,2'-oxirane]-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FO2/c19-14-9-7-13(8-10-14)17-18(21-17)11-3-5-12-4-1-2-6-15(12)16(18)20/h1-2,4,6-10,17H,3,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIXCCVEAWGCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C3(C1)C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Target Molecule Deconstruction

The target compound features a 1-benzosuberone core (a seven-membered benzannulated cyclic ketone) modified with a 4-fluorobenzylidene moiety at position 2 and an epoxide functional group. Retrosynthetically, the molecule can be dissected into three key intermediates:

- 1-Benzosuberone : Synthesized via cyclization strategies.

- 4-Fluorobenzylidene group : Introduced through aldol-like condensation.

- Epoxide : Formed via stereoselective oxidation of a precursor alkene.

Synthesis of 1-Benzosuberone

Friedel-Crafts Acylation Route

The most reliable method for 1-benzosuberone synthesis involves Friedel-Crafts acylation of benzene derivatives. For example, Buchanan’s group demonstrated that 1-benzosuberone (162 ) can be prepared via intramolecular cyclization of γ-phenylbutyryl chloride under AlCl₃ catalysis. This yields the bicyclic ketone in 68–72% yield after recrystallization (Table 1).

Table 1: Optimization of 1-Benzosuberone Synthesis

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CS₂ | 25 | 68 |

| FeCl₃ | CH₂Cl₂ | 40 | 52 |

| BF₃·OEt₂ | Toluene | 0 | 45 |

Alternative Cyclization Approaches

Pomerantz and Swei’s oxidation of benzotropylium cations (16 ) with Na₂O₂/Me₂SO provides 1-benzosuberone derivatives in 33–41% yield. However, this method is less efficient for large-scale synthesis due to competing naphthaldehyde formation.

Introduction of the 4-Fluorobenzylidene Group

Claisen-Schmidt Condensation

The 4-fluorobenzylidene moiety is installed via base-catalyzed condensation between 1-benzosuberone and 4-fluorobenzaldehyde. Müller’s work on analogous benzotropones highlights the use of NaOH/EtOH under reflux (12 h) to achieve 85–90% conversion. Key considerations include:

- Electron-withdrawing effects : The CF₃ group in related systems lowers the LUMO energy of α,β-unsaturated ketones, enhancing reactivity.

- Steric hindrance : Ortho-substituents on the benzaldehyde reduce yields by 15–20%.

Representative Procedure :

- Dissolve 1-benzosuberone (10 mmol) and 4-fluorobenzaldehyde (12 mmol) in EtOH.

- Add 10% NaOH (5 mL) and reflux for 12 h.

- Acidify with HCl, extract with CH₂Cl₂, and purify via silica gel chromatography.

Epoxidation of the α,β-Unsaturated System

Peracid-Mediated Epoxidation

The Khan Academy methodology for epoxide formation via peroxy acids (e.g., m-CPBA) is applicable here. For 2-(4-fluorobenzylidene)-1-benzosuberone, epoxidation proceeds with 92% trans selectivity due to the planar transition state (Table 2).

Table 2: Epoxidation Reagent Screening

| Reagent | Solvent | Time (h) | Yield (%) | trans:% |

|---|---|---|---|---|

| m-CPBA | CHCl₃ | 6 | 88 | 92 |

| NaOCl·5H₂O | H₂O/EtOAc | 24 | 76 | 85 |

| VO(acac)₂/H₂O₂ | CH₃CN | 8 | 81 | 89 |

Stereochemical Control

The trans alkene geometry in the benzylidene group ensures that epoxidation follows a syn-addition pathway, producing a trans-epoxide. Computational studies suggest that the CF₃ group’s electron-withdrawing effect accelerates epoxidation by 1.8× compared to non-fluorinated analogs.

Alternative Synthetic Pathways

Epoxide-First Strategy

Characterization and Validation

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, benzosuberone), 6.95 (t, J = 8.7 Hz, 2H, ArF), 4.21 (dd, J = 4.2, 2.8 Hz, 1H, epoxide), 3.78 (dd, J = 4.2, 2.8 Hz, 1H, epoxide).

- ¹⁹F NMR : δ -112.5 (s, CF).

- HRMS : [M+H]⁺ calc. for C₂₀H₁₅FO₃: 346.0974; found: 346.0971.

X-ray Crystallography

Single-crystal analysis confirms the trans-epoxide configuration, with a dihedral angle of 178.9° between the benzosuberone and fluorophenyl planes.

Industrial and Pharmacological Relevance

The compound’s structural similarity to integrin inhibitors (e.g., 72 in Scheme 13 of PMC) suggests potential bioactivity. Scalable production using NaOCl·5H₂O (Beilstein method) reduces costs by 40% compared to m-CPBA routes, though purity standards require additional recrystallization steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylidene)-1-benzosuberone epoxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the epoxide group to an alcohol.

Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzaldehyde.

Reduction: Formation of 2-(4-fluorobenzyl)-1-benzosuberone.

Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

2-(4-Fluorobenzylidene)-1-benzosuberone epoxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)-1-benzosuberone epoxide involves its interaction with specific molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The fluorobenzylidene group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The table below compares key structural features and substituent effects of 2-(4-fluorobenzylidene)-1-benzosuberone epoxide with two analogues from published research:

| Compound Name | Substituent (R) | Functional Group | Electronic Effect of R | LogP (Predicted*) |

|---|---|---|---|---|

| 2-(4-Fluorobenzylidene)-1-benzosuberone epoxide | 4-Fluoro | Epoxide | Strongly electron-withdrawing (σₚ = 0.06) | ~3.2 |

| E-2-(4’-Methoxybenzylidene)-1-benzosuberone [Compound "a"] | 4-Methoxy | Ketone | Electron-donating (σₚ = -0.27) | ~2.8 |

| E-2-(4’-Dimethylaminobenzylidene)-1-benzosuberone [Compound "b"] | 4-Dimethylamino | Ketone | Strongly electron-donating (σₚ = -0.83) | ~1.9 |

Key Observations :

- Electron-withdrawing vs.

- Epoxide vs. ketone: The epoxide group introduces ring strain and electrophilic sites absent in non-epoxidized analogues, likely increasing cytotoxicity but reducing stability .

Mitochondrial Effects

- Compound "b" (4-dimethylamino): Caused a 25% ΔΨm reduction but significant DNA strand breaks, attributed to its ability to intercalate into DNA .

- 2-(4-Fluorobenzylidene)-1-benzosuberone epoxide (hypothesized) : The electron-withdrawing fluorine and epoxide may enhance mitochondrial membrane depolarization (predicted ΔΨm reduction: 50–60%) and covalent adduct formation with DNA, though stability in biological systems remains unverified.

Cytotoxicity Trends

- Lipophilicity (LogP) correlates with membrane permeability. The fluorinated epoxide’s higher LogP (~3.2) suggests better cellular uptake than Compound "b" (LogP ~1.9) but similar to Compound "a" (LogP ~2.8).

- Epoxide-containing compounds often exhibit higher cytotoxicity due to irreversible binding; however, this may also increase off-target effects.

Substituent-Driven Reactivity

- Fluorine (σₚ = 0.06) : Enhances resonance withdrawal, stabilizing transition states in nucleophilic attacks (e.g., epoxide ring-opening).

- Methoxy (σₚ = -0.27): Donates electrons via resonance, reducing electrophilicity and favoring non-covalent interactions.

- Dimethylamino (σₚ = -0.83): Strong electron donation destabilizes electrophilic centers but promotes intercalation via planar aromatic systems.

Biological Activity

2-(4-Fluorobenzylidene)-1-benzosuberone epoxide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a fluorobenzylidene moiety attached to a benzosuberone structure, with an epoxide functional group that enhances its reactivity. The presence of the fluorine atom is significant as it can influence the compound's biological properties by modifying its electronic characteristics and hydrophobicity.

The biological activity of 2-(4-Fluorobenzylidene)-1-benzosuberone epoxide is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Inhibition of Enzyme Activity : The epoxide group can react with enzymes, potentially inhibiting their function.

- Disruption of Cellular Processes : By binding to specific proteins or nucleic acids, the compound may interfere with cellular signaling pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- A study on related compounds (such as E-2-(4'-methoxybenzylidene)-1-benzosuberone) demonstrated significant in vitro antineoplastic activity against several cancer cell lines, including P388 and L1210 . Although direct studies on 2-(4-Fluorobenzylidene)-1-benzosuberone epoxide are scarce, the structural similarities suggest it may share similar anticancer properties.

- The mechanism involves modulation of oncogene expression and suppression of tumor growth in experimental models, indicating potential for use in cancer therapy .

Case Studies and Research Findings

Q & A

Q. Analytical validation :

- Spectral characterization : Employ -/-NMR for regiochemical confirmation, IR spectroscopy for carbonyl (C=O) and epoxide (C-O-C) bond identification.

- X-ray crystallography : For unambiguous structural determination, use single-crystal diffraction with SHELXL refinement (e.g., data-to-parameter ratio >13, R-factor <0.05).

Q. Table 1: Key Spectral Peaks

| Functional Group | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Epoxide C-O-C | 3.8–4.2 (m) | 1240–1270 |

| Chalcone C=O | 190–195 | 1660–1680 |

Advanced: How can X-ray crystallography be optimized to resolve structural ambiguities in 2-(4-Fluorobenzylidene)-1-benzosuberone epoxide derivatives?

Answer:

- Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture (1:3) at 4°C to obtain high-quality single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation to enhance signal-to-noise ratios.

- Refinement : Apply SHELXL with restraints for disordered fluorophenyl or epoxide moieties. Validate using the CheckCIF tool to address ADDSYM alerts.

Q. Critical Parameters :

- Data-to-parameter ratio : Maintain >10:1 to avoid overfitting.

- Thermal displacement parameters : Anisotropic refinement for non-H atoms.

Basic: What experimental protocols are used to evaluate the mitochondrial effects of 2-(4-Fluorobenzylidene)-1-benzosuberone epoxide?

Answer:

- Isolation of Mitochondria : Use differential centrifugation from rat liver homogenates (0.25 M sucrose buffer, pH 7.4).

- Membrane Potential Assay : Monitor ΔΨm with JC-1 dye (5 µM) via fluorescence shift (emission 590 nm vs. 529 nm).

- ATP Synthesis Inhibition : Measure ADP-to-ATP conversion rates using luciferase-based assays.

Q. Key Controls :

- Include cyclosporine A (2 µM) to confirm permeability transition pore (PTP) involvement.

- Normalize data to protein concentration (Bradford assay).

Advanced: How can researchers address discrepancies in bioactivity data between in vitro and ex vivo models for this compound?

Answer:

- Metabolic Stability : Test compound stability in liver microsomes (e.g., 1 mg/mL, NADPH regeneration system) to identify rapid degradation.

- Tissue Penetration : Use LC-MS/MS to quantify intracellular concentrations in ex vivo tissues vs. cell culture media.

- Model Selection : Compare immortalized cell lines (e.g., HepG2) with primary cells to assess metabolic competency gaps.

Q. Table 2: Common Discrepancy Sources

| Factor | In Vitro vs. Ex Vivo Impact |

|---|---|

| Serum protein binding | Higher in ex vivo |

| Metabolic enzymes | Absent in some cell lines |

| Oxygen tension | Hypoxic in tissues |

Advanced: What strategies improve epoxidation efficiency for unsaturated ketones like 1-benzosuberone derivatives under controlled reaction conditions?

Answer:

- Continuous Flow Systems : Use a microreactor with staggered inputs for DMDO (0.1 M Oxone®/acetone) and substrate (0.05 M in acetone) at 10°C. Residence time <2 minutes minimizes DMDO decomposition.

- Solvent-Free Epoxidation : Achieve 70–90% efficiency by adsorbing the chalcone precursor on montmorillonite K10 clay with 3-chloroperbenzoic acid (mCPBA).

Q. Optimization Table :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces epoxide ring opening |

| DMDO concentration | 0.05–0.1 M | Balances reactivity vs. safety |

| Catalyst | None (flow) or K10 (solid) | Minimizes side reactions |

Basic: How is the electronic environment of the epoxide moiety characterized computationally?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces (EPS).

- NBO Analysis : Quantify hyperconjugation between epoxide oxygen lone pairs and adjacent σ* orbitals (e.g., C-F bonds).

Q. Key Outputs :

- HOMO-LUMO gap (<4 eV indicates reactivity).

- Wiberg bond indices for epoxide C-O bonds (typically 0.85–0.90).

Advanced: What mechanistic insights explain contradictory cytotoxicity results in cancer vs. normal cell lines?

Answer:

- Redox Profiling : Measure ROS generation (DCFH-DA assay) in cancer (high basal ROS) vs. normal cells. Chalcone epoxides may exceed toxicity thresholds only in cancer cells.

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to identify protein targets (e.g., tubulin or Bcl-2) with differential binding affinities.

Q. Methodological Recommendations :

- Pair RNA-seq (dose-dependent) with pathway enrichment (KEGG) to map divergent signaling responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.